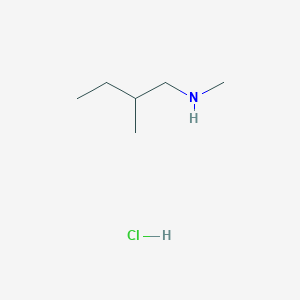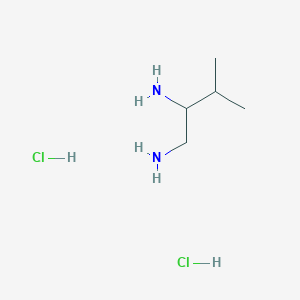
2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride
Overview
Description
“2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride” is a derivative of indole . Indole derivatives are known for their diverse biological and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Scientific Research Applications
Synthesis and Derivatives Formation
Indoloketopiperazine Derivatives : A study by Ghandi, Zarezadeh, and Taheri (2012) reported the successful synthesis of novel substituted indoloketopiperazine derivatives using a three-component Ugi reaction.
Novel Indole and Imidazolinone Derivatives : Klásek, Lyčka, and Holčapek (2007) discovered a molecular rearrangement leading to new indole and imidazolinone derivatives (Klásek, Lyčka, & Holčapek, 2007).
Thiazole Derivatives Synthesis : Muralikrishna et al. (2014) explored the synthesis and characterization of thiazole derivatives containing indole moiety (Muralikrishna et al., 2014).
Biochemical and Pharmaceutical Applications
Antibacterial and Antioxidant Properties : A study by Rubab et al. (2017) evaluated the antibacterial potentials and enzyme inhibitory activities of certain indole derivatives (Rubab et al., 2017).
Antimicrobial Activities of Novel Indole Derivatives : Anekal and Biradar (2012) assessed the antimicrobial activities of novel indole derivatives synthesized through conventional and microwave-assisted methods (Anekal & Biradar, 2012).
Biopolymeric Hydrogels for Medical Applications : Chitra et al. (2017) synthesized Indole-3-acetic acid/diol-based pH-sensitive biopolymeric hydrogels with potential for antibacterial, antifungal, and antioxidant applications in medical settings (Chitra et al., 2017).
Chemical Synthesis and Characterization
Synthesis of N-Substituted Acetic Acids : Dudinov, Kozhinov, and Krayushkin (2001) developed a new method for synthesizing N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids (Dudinov, Kozhinov, & Krayushkin, 2001).
Hydroperoxide Formation in IAA Degradation : Gazarian et al. (1998) provided evidence for skatolyl hydroperoxide formation during the degradation of Indol-3-yl acetic acid, a crucial process in plant growth and development (Gazarian et al., 1998).
Other Relevant Studies
Heterocyclic Compound Synthesis : Kametani, Takahashi, Kigawa, Ihara, and Fukumoto (1977) explored the synthesis of 1-substituted 7-methoxymitosenes, contributing to the field of heterocyclic compound research (Kametani et al., 1977).
Synthesis of Nitrogen/Sulfur Heterocycles : Boraei, Sarhan, Yousuf, and Barakat (2020) focused on synthesizing a series of nitrogen and sulfur heterocyclic systems by linking four different rings, including indole (Boraei et al., 2020).
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future direction could involve further exploration and development of “2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride” and other indole derivatives for various therapeutic applications.
properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,7,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFRHKTGXWCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride | |
CAS RN |
1311316-63-8 | |
| Record name | 2-(2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1422956.png)



![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)

![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)





